Dipentaerythritol hexaacrylate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of dipentaerythritol hexaacrylate involves direct esterification from dipentaerythritol and acrylic acid. Optimal reaction conditions have been identified to include specific catalysts such as p-toluene sulfonic acid and inhibitors like YD, with toluene as the solvent and a precise molar ratio of acid to alcohol for high yields. For example, Chu (2003) detailed a process achieving a 71.4% yield under certain conditions, while Kai Yong-mao (2010) improved the process further, achieving an 85.7% yield and reducing the chroma to 80 APHA (Chu, 2003) (Kai Yong-mao, 2010).

Molecular Structure Analysis

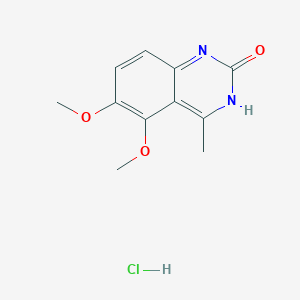

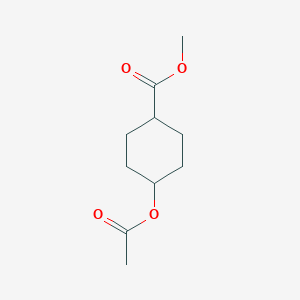

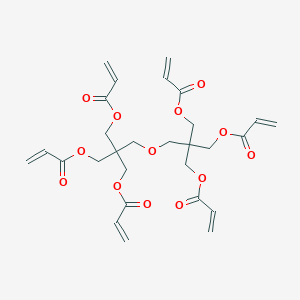

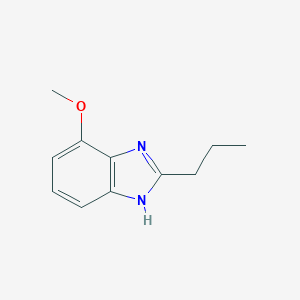

The molecular structure of DPHA is characterized by its six acrylate functional groups attached to a dipentaerythritol backbone. This structure is crucial for its high degree of cross-linking when polymerized, contributing to the material's robust mechanical properties and chemical resistance. Spectroscopic methods such as IR, HPLC, and MS are often used for the identification and characterization of the synthesized product, ensuring the correct molecular structure and purity (Li An-mei, 2006).

Chemical Reactions and Properties

DPHA undergoes rapid polymerization under UV light or with the addition of radical initiators, forming highly cross-linked structures. Its reactivity with various monomers and prepolymers enables the creation of complex polymer networks. For instance, its copolymerization with polyhedral oligomeric silsesquioxane (POSS) results in hybrid monolithic columns with high separation efficiencies and excellent thermal stability (Junqian Ma et al., 2017).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Dipentaerythritol from Pentaerythritol under Acidic Conditions

- Summary of Application : Dipentaerythritol (DPE) is synthesized from Pentaerythritol (PE) under acidic conditions . DPE is an attractive raw material used for the production of polyesters, polyethers, polyurethanes, alkyd resins . It is also employed in a wide range synthesis of specialty chemicals such as lubricants, coatings, adhesives, plasticizers and cosmetics .

- Methods of Application : The process uses pentaerythritol in suspension in sulfolane (PE/Sulfolane ratio=2333 g/L) at 175 °C for 60 min, requiring a low amount of sulphuric acid (0.5 mol%) .

- Results or Outcomes : After optimization of the reaction parameters in batch reactor, DPE was obtained with 50% selectivity when 50% of pentaerythritol was converted .

2. Designing Multifunctional Cotton Fabrics

- Summary of Application : Dipentaerythritol pentaacrylate-branched poly (ethyleneimine) (5Acl-BPEI) reactive coating is used to construct functional cotton fabrics (CF) with superhydrophobicity and antibacterial activity .

- Methods of Application : The method involves using 5Acl-BPEI reactive coating as the secondary reactions layer and subsequently treating with bis (3-aminopropyl)-terminated poly (dimethylsiloxane) (PDMS-NH 2) and 1- (12- (mercaptododecyl)-3-methylimidazolium bromide (MDMIBr) .

- Results or Outcomes : The obtained CF@5Acl-BPEI@PDMS-NH 2 showed integrated performances with hydrophobic behavior (water contact angle of 151.7±0.8° and sliding angle of 8.8±0.9°), self-cleaning, excellent efficiency in oil–water separation (above 99.4%) .

3. UV/EB Curable Coatings and Inks

- Summary of Application : Dipentaerythritol hexaacrylate (DPHA) is a multifunctional reactive diluent that polymerizes when exposed to sources of free radicals . It is particularly useful in ultraviolet light (UV) and electron beam (EB) curable coatings and inks where improved cure response, hardness, and scratch/abrasion resistance are desired .

- Methods of Application : DPHA is composed predominately of the penta- and hexa-acrylate esters of dipentaerythritol . The overall composition is represented by the included chemical structure .

- Results or Outcomes : The use of DPHA in UV/EB curable coatings and inks results in improved chemical resistance, improved scratch resistance, hardcoat, and abrasion resistance .

4. Acrylate Monomers

- Summary of Application : Dipentaerythritol hexaacrylate (DPHA) is used in the production of acrylate monomers . Acrylate monomers provide an environmentally friendly alternative to solvent . They can replace solvent in UV/EB curable formulations to provide the unique advantage of environmentally friendly, high to 100% solids, low VOC solutions .

- Methods of Application : The choice of acrylate monomers vary in functionality including monofunctional, difunctional, trifunctional and higher functionality; by chemical structures including linear to branched, aliphatic to aromatic; and by many other chemical attributes to deliver high performing solutions that solve many application and performance challenges .

- Results or Outcomes : From soft to hard, flexible to rigid, or environmental resistance, and many combinations of properties in between, acrylate monomers influence both the liquid properties and cured film properties to customize the solution .

Zukünftige Richtungen

: Ma, J., Dai, Q., Li, X., Zhu, X., Ma, T., Qiao, X., Shen, S., Liu, X. (2017). Dipentaerythritol penta-/hexa-acrylate based-highly cross-linked hybrid monolithic column: Preparation and its applications for ultrahigh efficiency separation of proteins. Anal Chim Acta, 963, 143-152. DOI: 10.1016/j.aca.2017.01.057

Eigenschaften

IUPAC Name |

[3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O13/c1-7-21(29)36-15-27(16-37-22(30)8-2,17-38-23(31)9-3)13-35-14-28(18-39-24(32)10-4,19-40-25(33)11-5)20-41-26(34)12-6/h7-12H,1-6,13-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIAGWXWVAHQBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67653-78-5 | |

| Record name | DPHA homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67653-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60865495 | |

| Record name | Dipentaerythritol hexaacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA; Other Solid; Water or Solvent Wet Solid | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Dipentaerythritol hexaacrylate | |

CAS RN |

29570-58-9 | |

| Record name | Dipentaerythritol hexaacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29570-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipentaerythritol hexaacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029570589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-[2-[[3-[(1-oxo-2-propen-1-yl)oxy]-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentaerythritol hexaacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[[3-[(1-oxoallyl)oxy]-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAERYTHRITOL HEXAACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ839PE7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

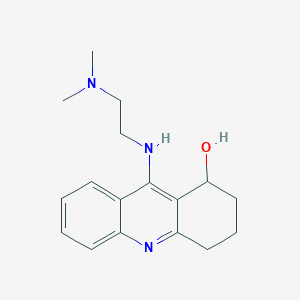

![(3S,8S,9S,10R,11S,13R,14S,17S)-3,11-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde](/img/structure/B12293.png)